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Compound of Interest

Compound Name: 16:0 Succinyl PE

Cat. No.: B575345 Get Quote

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl), commonly known as 16:0
Succinyl PE or DPPE-Succinyl, is a functionalized phospholipid integral to the development of

advanced drug delivery systems. It is characterized by a 16-carbon saturated acyl chain

(dipalmitoyl), a phosphoethanolamine headgroup, and a terminal succinyl group.[1][2] This

succinyl group provides a reactive carboxylic acid, making 16:0 Succinyl PE a versatile

component for creating targeted and stimuli-responsive nanocarriers like liposomes.[3][4] Its

amphiphilic nature allows for stable integration into the lipid bilayer of these carriers, while the

carboxyl group offers two primary advantages: pH-sensitivity and a covalent attachment point

for targeting moieties.[3][5]

Core Applications

pH-Sensitive Drug Release: The succinyl group's carboxyl moiety has a pKa in the acidic

range. In liposomes circulating in the bloodstream (physiological pH ~7.4), the carboxyl

group is deprotonated and negatively charged, contributing to a stable liposomal membrane.

[6][7] Upon internalization by target cells into endosomes, where the pH is lower (pH 5.0-

6.5), the carboxyl group becomes protonated.[6][8] This charge neutralization disrupts the

packing of the lipid bilayer, leading to membrane destabilization and the release of the

encapsulated drug into the cytoplasm.[8][9] This mechanism is particularly effective for

delivering drugs to acidic microenvironments, such as those found in tumors or sites of

inflammation.[6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b575345?utm_src=pdf-interest
https://www.benchchem.com/product/b575345?utm_src=pdf-body
https://www.benchchem.com/product/b575345?utm_src=pdf-body
https://www.medchemexpress.com/16-0-succinyl-pe.html
https://broadpharm.com/product/BP-28337
https://www.benchchem.com/product/b575345?utm_src=pdf-body
https://axispharm.com/product-category/drug-formulation/lipids-for-drug-delivery/succinyl-pe/
https://liposomes.bocsci.com/product/16-0-succinyl-pe-sodium-salt-cas-186800-61-3-111109.html
https://axispharm.com/product-category/drug-formulation/lipids-for-drug-delivery/succinyl-pe/
https://ruixibiotech.com/pts/16-0-succinyl-pe
https://pmc.ncbi.nlm.nih.gov/articles/PMC5557698/
https://pubmed.ncbi.nlm.nih.gov/8038177/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5557698/
https://pubmed.ncbi.nlm.nih.gov/2364079/
https://pubmed.ncbi.nlm.nih.gov/2364079/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4931871/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5557698/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b575345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Targeted Delivery via Ligand Conjugation: The terminal carboxyl group serves as a chemical

handle for covalently attaching targeting ligands, such as antibodies, peptides, or aptamers.

[10] A common and efficient method for this conjugation is the use of 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS)

chemistry.[11] This process activates the carboxyl group, allowing it to form a stable amide

bond with primary amines on the targeting ligand.[11] The resulting "immunoliposomes" or

targeted nanoparticles can selectively bind to and be internalized by cells that overexpress

the corresponding receptor, thereby increasing drug concentration at the site of action and

reducing off-target toxicity.[8][10]

Signaling and Release Pathway
The primary mechanism for drug release from 16:0 Succinyl PE-containing liposomes within a

target cell is triggered by the acidic environment of the endosome following cellular uptake.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3418104/
https://encapsula.com/products/surface-reactive-liposomes-immunosome/immunoliposomes-immunosome/amine-reactive-liposomes-for-water-soluble-proteins-ab-ligands/immunosome-succinyl-pegylated/
https://encapsula.com/products/surface-reactive-liposomes-immunosome/immunoliposomes-immunosome/amine-reactive-liposomes-for-water-soluble-proteins-ab-ligands/immunosome-succinyl-pegylated/
https://pubmed.ncbi.nlm.nih.gov/2364079/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3418104/
https://www.benchchem.com/product/b575345?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b575345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bloodstream (pH 7.4)

Target Cell

Endosome (pH 5.0-6.5)

Stable Liposome
(Succinyl-PE is charged)

Cell Surface Receptor

Targeting Ligand
Binds Receptor

Endocytosis

Protonation of
Succinyl-PE

Internalization

Liposome
Destabilization

Charge Neutralization

Drug Release

Cytoplasm

Therapeutic Action

Click to download full resolution via product page

Caption: pH-sensitive drug release mechanism.
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Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing succinylated lipids in

drug delivery formulations.

Table 1: pH-Dependent Drug Release

Formulation
Components

pH
Release
Percentage

Time Reference

DOPE / CHEMS

/ DSPE-PEG

(Hyaluronic Acid-

Targeted)

5.5 90% 6 h [6]

DOPE / CHEMS

/ DSPE-PEG

(Hyaluronic Acid-

Targeted)

7.4 <10% 6 h [6]

PEtOz-modified

liposomes
6.4 ~60% 24 h [12]

PEtOz-modified

liposomes
7.4 ~25% 24 h [12]

DODMA / DOPE

/ Cholesterol /

DSPE-PEG

5.0 ~37% 0.5 h [13]

DODMA / DOPE

/ Cholesterol /

DSPE-PEG

7.4 ~4% 0.5 h [13]

DODMA / DOPE

/ Cholesterol /

DSPE-PEG

Acidic ~70% 24 h [13]

DODMA / DOPE

/ Cholesterol /

DSPE-PEG

Neutral ~55% 24 h [13]
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DOPE: Dioleoylphosphatidylethanolamine, CHEMS: Cholesteryl hemisuccinate, DSPE-PEG:

Distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)], PEtOz: Poly(2-ethyl-2-

oxazoline), DODMA: 1,2-dioleyloxy-3-dimethylaminopropane.

Table 2: Formulation and Encapsulation Efficiency

Lipid
Composition
(Molar Ratios)

Drug
Encapsulation
Efficiency (%)

Size (nm) Reference

DODAP / DOPE

/ Cholesterol /

DSPE-PEG

(35:35:25:5)

Levofloxacin 35% 120-150 [13]

DODMA / DOPE

/ Cholesterol /

DSPE-PEG

(40:30:25:5)

Levofloxacin 35% 120-150 [13]

DODAP: 1,2-dioleoyl-3-dimethylammonium-propane.

Experimental Protocols
Protocol 1: Preparation of pH-Sensitive Liposomes via Thin-Film Hydration

This protocol describes the formation of liposomes incorporating 16:0 Succinyl PE using the

standard thin-film hydration method, followed by extrusion for size homogenization.
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Start

1. Lipid Dissolution
Dissolve 16:0 Succinyl PE, structural lipids

(e.g., DPPC, Cholesterol) in chloroform/methanol.

2. Thin Film Formation
Evaporate organic solvent using a rotary

evaporator to form a thin, uniform lipid film.

3. Hydration
Hydrate the lipid film with an aqueous buffer
(containing the hydrophilic drug) above the

lipid transition temperature.

4. Vesicle Formation
Vortex or gently shake to form
Multilamellar Vesicles (MLVs).

5. Size Reduction (Extrusion)
Extrude the MLV suspension through polycarbonate

membranes of a defined pore size (e.g., 100 nm)
to form Unilamellar Vesicles (LUVs).

6. Purification
Remove unencapsulated drug via size exclusion

chromatography or dialysis.

End
(pH-Sensitive Liposomes)

Click to download full resolution via product page

Caption: Workflow for pH-sensitive liposome preparation.
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Methodology:

Lipid Preparation: Co-dissolve 16:0 Succinyl PE and other lipid components (e.g., 1,2-

dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and cholesterol) in a suitable organic

solvent like a chloroform:methanol mixture (2:1, v/v) in a round-bottom flask. A typical molar

ratio might be DPPC:Cholesterol:16:0 Succinyl PE (e.g., 55:40:5).

Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under reduced

pressure at a temperature above the lipid mixture's phase transition temperature (Tc) to

evaporate the solvent, resulting in a thin, dry lipid film on the flask's inner surface.

Hydration: Hydrate the film with an aqueous buffer (e.g., PBS, HBS) containing the drug to

be encapsulated. The hydration temperature should be maintained above the Tc.

Vesicle Formation: The hydration process, aided by gentle agitation or vortexing, causes the

lipid film to swell and form multilamellar vesicles (MLVs).

Sizing: To obtain a homogenous population of large unilamellar vesicles (LUVs), subject the

MLV suspension to extrusion. This involves repeatedly passing the suspension through

polycarbonate filters with a defined pore size (e.g., 100 nm) using a lipid extruder.

Purification: Remove the unencapsulated drug from the liposome suspension using size

exclusion chromatography (e.g., a Sephadex G-50 column) or dialysis against a fresh buffer.

Protocol 2: Covalent Coupling of Antibodies to Succinyl-PE Liposomes

This protocol details the conjugation of an antibody to the surface of pre-formed 16:0 Succinyl
PE-containing liposomes using EDC/sulfo-NHS chemistry.[11]
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Start
(Pre-formed Succinyl-PE Liposomes)

1. Carboxyl Group Activation
Add 10-fold molar excess of EDC and

25-fold molar excess of sulfo-NHS
to the liposome suspension. Incubate.

2. Formation of Active Intermediate
EDC/sulfo-NHS react with the carboxyl group

to form a stable sulfo-NHS ester.

3. Ligand Addition
Add antibody (or other amine-containing

ligand) to the activated liposome suspension.
The recommended molar ratio of reactive

lipid to protein is ~10:1.

4. Covalent Coupling
Primary amines on the antibody displace the

sulfo-NHS group, forming a stable
amide bond. Incubate for several hours.

5. Quenching (Optional)
Add a quenching reagent like hydroxylamine

to deactivate any remaining NHS-esters.

6. Purification
Separate immunoliposomes from unreacted

antibody and reagents via size exclusion
chromatography or dialysis.

End
(Targeted Immunoliposomes)

Click to download full resolution via product page

Caption: Workflow for antibody conjugation to liposomes.
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Methodology:

Activation of Carboxyl Groups:

Prepare fresh solutions of EDC and sulfo-NHS in an appropriate reaction buffer (e.g., MES

buffer, pH 6.0).

To the suspension of pre-formed liposomes containing 16:0 Succinyl PE, add a 10-fold

molar excess of EDC and a 25-fold molar excess of sulfo-NHS relative to the amount of

available succinyl groups on the liposome exterior.[11]

Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive

sulfo-NHS ester intermediate.[11]

Antibody Conjugation:

Dissolve the antibody or peptide to be conjugated in a suitable amine-free buffer (e.g.,

PBS, pH 7.4-8.0).

Add the antibody solution to the activated liposome suspension. A molar ratio of

approximately 10:1 (reactive lipid:protein) is often a good starting point.[11]

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with

gentle mixing.

Quenching Reaction (Optional): To deactivate any remaining reactive sulfo-NHS esters and

prevent non-specific cross-linking, the reaction can be quenched by adding a small molecule

with a primary amine, such as Tris or hydroxylamine.

Purification: Remove unconjugated antibody and residual coupling reagents from the final

immunoliposome preparation. This is typically achieved through size exclusion

chromatography or dialysis with a high molecular weight cutoff membrane. The purified,

targeted liposomes are then ready for characterization and in vitro/in vivo use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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